1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with pyrrole under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by heating the mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with different substitution patterns.
1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Variation in the position of the aldehyde group.
1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: Carboxylic acid derivative instead of an aldehyde.
Uniqueness
1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-11(12-7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUWZEJANRCMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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